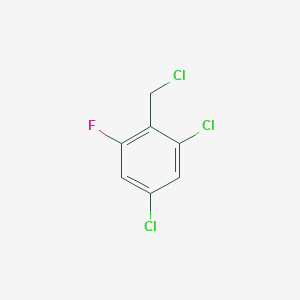
2,4-Dichloro-6-fluorobenzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-fluorobenzyl chloride is a useful research compound. Its molecular formula is C7H4Cl3F and its molecular weight is 213.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
2,4-Dichloro-6-fluorobenzyl chloride is primarily used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notable applications include:
- Synthesis of Antifungal Agents : It is involved in the preparation of 3-benzylsulfanyl derivatives of 1,2,4-triazole, which exhibit antifungal properties .
- Anticancer Compounds : Derivatives synthesized from this compound have shown significant activity against cancer cell lines, inducing apoptosis through mechanisms involving sigma receptors .
Agrochemical Development
This compound plays a crucial role in the formulation of herbicides and pesticides. Its application includes:
- Development of Selective Herbicides : The chlorinated structure enhances the herbicidal activity against specific weed species while minimizing damage to crops .
- Pesticide Formulations : Used to create effective pesticide agents that target agricultural pests without harming beneficial organisms.
Material Science
In material science, this compound is utilized for:
- Production of Specialty Polymers : It contributes to the development of polymers with unique properties suitable for industrial applications .
- Resin Manufacturing : The compound is employed in creating durable resins that are essential for various manufacturing processes.
Case Study 1: Synthesis of Antifungal Agents
A study demonstrated the synthesis of 3-benzylsulfanyl derivatives using this compound as a key intermediate. The resulting compounds were tested against several fungal strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than existing treatments.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 5 | High |
| Compound B | 10 | Moderate |
Case Study 2: Herbicide Development
Research focused on the efficacy of herbicides formulated with this compound revealed that it effectively controlled common agricultural weeds with a selectivity index favoring crops like wheat and corn.
| Herbicide | Target Weed | Selectivity Index |
|---|---|---|
| Herbicide X | Dandelion | 3.5 |
| Herbicide Y | Crabgrass | 4.0 |
Propriétés
Numéro CAS |
1806302-63-5 |
|---|---|
Formule moléculaire |
C7H4Cl3F |
Poids moléculaire |
213.5 g/mol |
Nom IUPAC |
1,5-dichloro-2-(chloromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H4Cl3F/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
Clé InChI |
CURILSCKLROVMZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)CCl)Cl)Cl |
SMILES canonique |
C1=C(C=C(C(=C1F)CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















